molecular formula C17H14BrFN2O3S2 B2912938 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941950-64-7

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2912938
CAS No.: 941950-64-7
M. Wt: 457.33
InChI Key: QUVOUCWDCZLZLU-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound that features a benzothiazole ring substituted with bromine, a fluorobenzenesulfonyl group, and a butanamide chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and brominating it to introduce the bromine atom.

    Sulfonylation: Reacting the intermediate with 4-fluorobenzenesulfonyl chloride to introduce the sulfonyl group.

    Amidation: Finally, coupling the sulfonylated intermediate with butanoyl chloride to form the butanamide chain.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the benzothiazole ring.

    Reduction: Reduction of the sulfonyl group.

    Substitution: Nucleophilic substitution reactions at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the bromine or fluorine positions.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide could have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzothiazole derivatives.

    Medicine: Potential use as a lead compound in drug discovery for diseases where benzothiazole derivatives show activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
  • N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide

Uniqueness

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is unique due to the specific combination of bromine, fluorine, and sulfonyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O3S2/c18-11-3-8-14-15(10-11)25-17(20-14)21-16(22)2-1-9-26(23,24)13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOUCWDCZLZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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